![molecular formula C4H5F3INO B1296995 N-[2-Iodoethyl]trifluoroacetamide CAS No. 67680-56-2](/img/structure/B1296995.png)

N-[2-Iodoethyl]trifluoroacetamide

Overview

Description

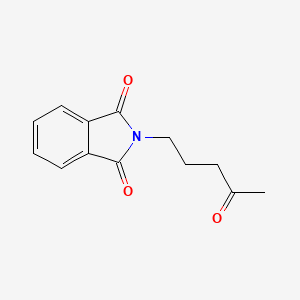

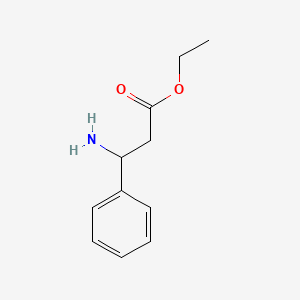

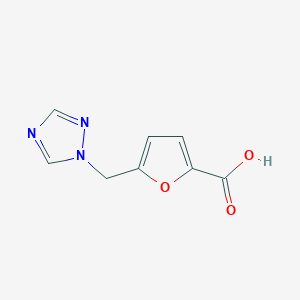

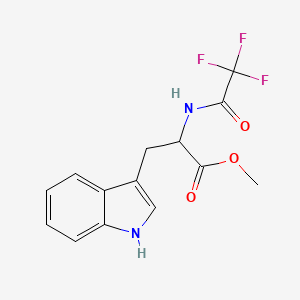

“N-[2-Iodoethyl]trifluoroacetamide” is a chemical compound with the empirical formula C4H5F3INO . It has a molecular weight of 266.99 . It is used as a reagent for the aminoethylation of sulfhydryl groups .

Molecular Structure Analysis

The molecular structure of “N-[2-Iodoethyl]trifluoroacetamide” consists of carbon ©, hydrogen (H), fluorine (F), iodine (I), nitrogen (N), and oxygen (O) atoms . The exact structure can be determined using various spectroscopic techniques.

Chemical Reactions Analysis

“N-[2-Iodoethyl]trifluoroacetamide” is known to participate in aminoethylation reactions . In the context of anti-allergic drugs, alkylation of a compound with 2,2,2-trifluoro-N-(2-iodoethyl)acetamide resulted in trifluoroacetamide .

Physical And Chemical Properties Analysis

“N-[2-Iodoethyl]trifluoroacetamide” is a white to off-white flake . It has a melting point range of 64-69°C . The compound should be stored at a temperature between 0-8°C .

Scientific Research Applications

Aminoethylation of Sulfhydryl Groups

N-[2-Iodoethyl]trifluoroacetamide: is used as a reagent for the aminoethylation of sulfhydryl groups in proteins . This process is crucial for studying protein structures and functions, as it allows scientists to modify cysteine residues selectively. By introducing an aminoethyl group, researchers can investigate the role of specific cysteine residues in enzymatic activity or protein stability.

Synthesis of Primary Amines

The compound serves as an alternative to the Gabriel synthesis of primary amines from halides . Through N-alkylation followed by cleavage of the trifluoroacetyl group, researchers can generate primary amines efficiently. This method is particularly useful in medicinal chemistry for the synthesis of drug candidates or in the production of compounds used in material science.

Phase-Transfer Catalysis

In phase-transfer catalysis, N-[2-Iodoethyl]trifluoroacetamide can improve N-alkylation reactions under phase-transfer conditions . This application is significant for industrial chemistry, where it can enhance the production of various chemicals by allowing successive alkylation with different alkyl groups.

Modification of Cysteine Residues

As a sulfhydryl modifying agent, this compound is instrumental in modifying cysteine residues within peptides and proteins . This modification can help in understanding the folding patterns of proteins and the formation of disulfide bonds, which are essential for the biological function of many proteins.

Proteomics Research

In proteomics, N-[2-Iodoethyl]trifluoroacetamide can be used to label peptides and proteins for mass spectrometry analysis . The labeling helps in the identification and quantification of proteins, which is vital for understanding cellular processes and disease mechanisms.

Chemical Synthesis

The compound is also used in chemical synthesis as a building block for various organic molecules . Its reactivity with other chemical groups makes it a versatile reagent in the synthesis of complex organic compounds.

Bioconjugation Techniques

N-[2-Iodoethyl]trifluoroacetamide: is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules . This application is particularly relevant in the development of biosensors and diagnostic tools.

Drug Development

Finally, the compound’s role in drug development cannot be overstated. It is used to create novel drug molecules through selective modification of functional groups, aiding in the discovery of new therapeutic agents .

Safety and Hazards

Mechanism of Action

Target of Action

N-[2-Iodoethyl]trifluoroacetamide is primarily used as a reagent for the aminoethylation of sulfhydryl groups . These sulfhydryl groups are found in various biological molecules, including proteins and enzymes, and play crucial roles in maintaining the structure and function of these molecules .

Mode of Action

The compound interacts with its targets (sulfhydryl groups) through a process known as aminoethylation . This involves the addition of an aminoethyl group to the sulfhydryl group, resulting in a change in the chemical structure of the target molecule .

Biochemical Pathways

The aminoethylation of sulfhydryl groups can potentially influence various biochemical processes, including protein synthesis and enzymatic reactions .

Pharmacokinetics

As a reagent, its bioavailability and pharmacokinetic profile would largely depend on the specific experimental or clinical context in which it is used .

Result of Action

The aminoethylation of sulfhydryl groups by N-[2-Iodoethyl]trifluoroacetamide can result in significant molecular and cellular effects. For instance, it can alter the structure and function of proteins and enzymes, potentially influencing various biological processes .

Action Environment

The action, efficacy, and stability of N-[2-Iodoethyl]trifluoroacetamide can be influenced by various environmental factors. These may include the pH and temperature of the solution, the presence of other chemical substances, and the specific biological context (e.g., cell type or tissue) in which the compound is used .

properties

IUPAC Name |

2,2,2-trifluoro-N-(2-iodoethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3INO/c5-4(6,7)3(10)9-2-1-8/h1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRHEHPVTSCSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343139 | |

| Record name | 2,2,2-Trifluoro-N-(2-iodoethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-Iodoethyl]trifluoroacetamide | |

CAS RN |

67680-56-2 | |

| Record name | 2,2,2-Trifluoro-N-(2-iodoethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Iodoethyl)trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-[2-Iodoethyl]trifluoroacetamide help identify cysteine modifications in proteins?

A1: IE-TFA acts as a cysteine-modifying reagent. It specifically reacts with the sulfhydryl group (-SH) of cysteine residues in proteins. This reaction results in the formation of aminoethylcysteine. [] This modified amino acid introduces a new cleavage site for the enzyme trypsin, which is commonly used to digest proteins into smaller peptides for analysis. The generation of these specific peptide fragments, identifiable by mass spectrometry, allows researchers to pinpoint which cysteine residues in a protein have undergone modification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)